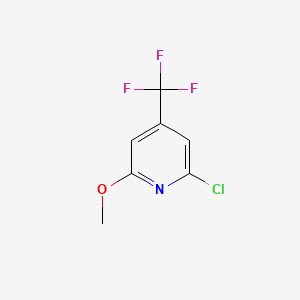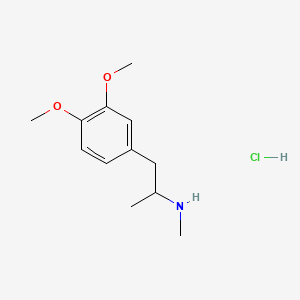
Fluorescein dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein dodecyl ester is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the esterification of fluorescein with dodecyl alcohol, resulting in a molecule that combines the fluorescent properties of fluorescein with the hydrophobic characteristics of a long alkyl chain. This unique combination makes this compound particularly useful in various scientific and industrial applications, especially in fields requiring fluorescence-based detection and imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorescein dodecyl ester typically involves the esterification of fluorescein with dodecyl alcohol. This reaction is often catalyzed by acidic or basic conditions. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescein dodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding fluorescein and dodecyl alcohol.
Oxidation and Reduction: The aromatic structure of fluorescein can participate in redox reactions, although the ester group remains relatively inert under these conditions.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like DMAP.
Major Products:
Hydrolysis: Fluorescein and dodecyl alcohol.
Oxidation: Oxidized derivatives of fluorescein.
Substitution: Substituted fluorescein derivatives.
Applications De Recherche Scientifique
Fluorescein dodecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in cell imaging and tracking due to its fluorescent properties, allowing researchers to visualize cellular processes in real-time.
Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in cancer research for tumor imaging.
Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.
Mécanisme D'action
The mechanism of action of fluorescein dodecyl ester is primarily based on its fluorescent properties. Upon excitation by light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This fluorescence is used to track and visualize various biological and chemical processes. The hydrophobic dodecyl chain allows the compound to integrate into lipid membranes, making it useful for studying membrane dynamics and interactions.
Comparaison Avec Des Composés Similaires
Fluorescein dodecyl ester can be compared with other fluorescein derivatives, such as:
Fluorescein ethyl ester: Similar in structure but with a shorter alkyl chain, resulting in different solubility and membrane integration properties.
Fluorescein isothiocyanate: Contains an isothiocyanate group, making it reactive towards amines and useful for labeling proteins and other biomolecules.
Fluorescein diacetate: A non-fluorescent compound that becomes fluorescent upon hydrolysis, commonly used in cell viability assays.
Uniqueness: The unique combination of fluorescence and hydrophobicity in this compound makes it particularly suitable for applications involving lipid membranes and hydrophobic environments, distinguishing it from other fluorescein derivatives.
Propriétés
IUPAC Name |
dodecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O5/c1-2-3-4-5-6-7-8-9-10-13-20-36-32(35)26-15-12-11-14-25(26)31-27-18-16-23(33)21-29(27)37-30-22-24(34)17-19-28(30)31/h11-12,14-19,21-22,33H,2-10,13,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMOSIAHLQGAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)








![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)
